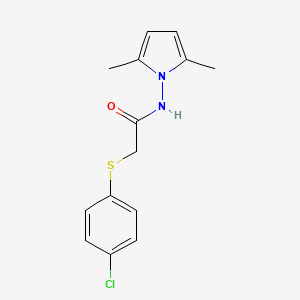
2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is an organic compound that features a chlorophenylthio group and a dimethylpyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide typically involves the following steps:
Formation of the Chlorophenylthio Intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate acylating agent to form the chlorophenylthio intermediate.
Coupling with Dimethylpyrrole: The intermediate is then coupled with 2,5-dimethyl-1H-pyrrole under suitable conditions, often involving a base such as sodium hydride or potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the aromatic ring, depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic rings or carbonyl groups.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Bromophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
- 2-((4-Methylphenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
- 2-((4-Fluorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
Uniqueness
The presence of the 4-chlorophenylthio group in 2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. Compared to its analogs with different substituents on the phenyl ring, the chlorinated version may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
Properties
CAS No. |
75129-73-6 |
|---|---|
Molecular Formula |
C14H15ClN2OS |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2,5-dimethylpyrrol-1-yl)acetamide |
InChI |
InChI=1S/C14H15ClN2OS/c1-10-3-4-11(2)17(10)16-14(18)9-19-13-7-5-12(15)6-8-13/h3-8H,9H2,1-2H3,(H,16,18) |
InChI Key |
ADYFVDXCRMTIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1NC(=O)CSC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















